molecular formula C16H12ClN3OS B2524934 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 392241-84-8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2524934
CAS No.: 392241-84-8
M. Wt: 329.8
InChI Key: QVHPFEFFYVOUGL-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds typically involves several steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .

Scientific Research Applications

Glutaminase Inhibition

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and its analogs, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been studied for their potential as glutaminase inhibitors. These compounds are explored for their ability to attenuate the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in vivo mouse models. Their structural modifications aim to improve drug-like properties while retaining or enhancing their inhibitory efficacy against kidney-type glutaminase (GLS), which is a therapeutic target in cancer treatment due to its role in glutamine metabolism (Shukla et al., 2012).

Structural Characterization

The structural characterization of similar thiadiazol compounds has been conducted to understand their molecular configurations and intermolecular interactions. Studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed 'V' shaped molecular structures with significant angles between aromatic planes. These structural insights are crucial for understanding the biological activity and designing more effective derivatives (Boechat et al., 2011).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Compounds incorporating pyrazole moieties and thiazole derivatives have shown promising results against cancer cell lines, such as breast carcinoma MCF-7 cells. These studies involve assessing the cytotoxic effects and potential mechanisms of action, including the inhibition of mitochondrial enzymes crucial for cancer cell survival (Gomha et al., 2014).

Antimicrobial Activity

Research on novel thiadiazoles, including structures similar to this compound, has also extended to antimicrobial applications. Synthesized compounds have been tested against various microorganisms, showing moderate to good activity. This line of research is essential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mistry et al., 2009).

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPFEFFYVOUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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